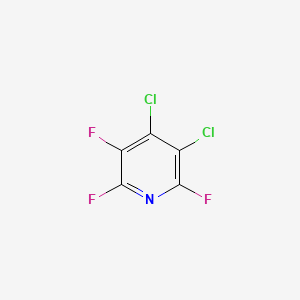

3,4-Dichloro-2,5,6-trifluoropyridine

Description

BenchChem offers high-quality 3,4-Dichloro-2,5,6-trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2,5,6-trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXMGSDBLBXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556650 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-99-0 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight of 3,4-Dichloro-2,5,6-trifluoropyridine

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-Dichloro-2,5,6-trifluoropyridine , a specialized halogenated pyridine intermediate distinct from its more common isomer, 3,5-dichloro-2,4,6-trifluoropyridine. While often overshadowed by the symmetric 3,5-isomer, the 3,4-dichloro variant offers unique regiochemical properties critical for the precise design of agrochemicals and pharmaceuticals. Its asymmetric substitution pattern—featuring reactive fluorines at the 2- and 6-positions and a sterically distinct chlorine motif—makes it a valuable scaffold for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties

The compound is a highly fluorinated heterocycle. Unlike the liquid 3,5-isomer, 3,4-dichloro-2,5,6-trifluoropyridine is typically isolated as a low-melting solid or semi-solid, requiring specific handling protocols to maintain purity during dispensing.

| Property | Data |

| Chemical Name | 3,4-Dichloro-2,5,6-trifluoropyridine |

| CAS Number | 52026-99-0 |

| Molecular Formula | |

| Molecular Weight | 201.96 g/mol |

| Physical State | Low-melting solid (MP: 40–42 °C) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in water |

| Isomeric Purity | Critical; often co-synthesized with 3,5-dichloro isomer |

Synthetic Pathways & Manufacturing

The synthesis of 3,4-dichloro-2,5,6-trifluoropyridine is non-trivial compared to the 3,5-isomer (which is the thermodynamic sink of pentachloropyridine fluorination). The most reliable laboratory-scale route involves the regioselective nucleophilic chlorination of 3-chloro-2,4,5,6-tetrafluoropyridine.

Core Synthesis Protocol: Nucleophilic Exchange ( )

This method leverages the high electrophilicity of the C4 position in polyfluoropyridines. By treating 3-chloro-2,4,5,6-tetrafluoropyridine with a chloride source, the fluorine at the 4-position is selectively displaced.

-

Reagents: N-benzyl-N,N-dibutylbutan-1-aminium chloride (Chloride source), TMSCl (Scavenger/Activator).

-

Solvent: THF (Tetrahydrofuran).

-

Conditions: Reflux or elevated temperature.[2]

Step-by-Step Methodology:

-

Preparation: In a dry reaction vessel under inert atmosphere (

), dissolve 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 eq) in anhydrous THF. -

Reagent Addition: Add N-benzyl-N,N-dibutylbutan-1-aminium chloride (1.0 eq) followed by TMSCl (2.0 eq). The TMSCl serves to trap the leaving fluoride as TMS-F, driving the equilibrium forward.

-

Reaction: Heat the mixture. Monitor reaction progress via

NMR. The starting material signal will disappear, replaced by the specific pattern of the 3,4-dichloro product. -

Workup: Cool to room temperature. Remove volatiles in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).[3]

-

Purification: Wash organic layer with 1M HCl (to remove amine salts), dry over

, and concentrate. Purify via flash chromatography (Hexane/DCM) if necessary.

Figure 1: Synthetic workflow converting 3-chloro-tetrafluoropyridine to the 3,4-dichloro target via selective C4-chlorination.

Reactivity Profile & Regioselectivity

The utility of 3,4-dichloro-2,5,6-trifluoropyridine lies in its predictable reactivity patterns. The molecule possesses three distinct "zones" of reactivity, governed by the electronic effects of the ring nitrogen and the halogen substituents.

Mechanistic Reactivity Map

-

Zone 1: Nucleophilic Attack (C2 & C6)

-

Zone 2: Metal-Catalyzed Coupling (C4)

-

Mechanism: Oxidative Addition (Pd/Ni catalysis).

-

Reactivity: Moderate. While C4 is activated for

, the Chlorine bond is stronger than the C-F bond regarding nucleophilic displacement but weaker regarding oxidative addition. However, in this specific highly fluorinated scaffold,

-

-

Zone 3: Metabolic Stability (C3 & C5)

-

Status: C3 (Cl) and C5 (F).[10]

-

Reactivity: Low. These positions are meta to the nitrogen and sterically crowded. They often remain intact, providing metabolic stability (blocking metabolic oxidation) in drug candidates.

-

Figure 2: Regioselectivity map illustrating the primary sites for nucleophilic attack (Red) and cross-coupling (Yellow).

Applications in Drug & Agrochemical Design

The 3,4-dichloro-2,5,6-trifluoropyridine scaffold serves as a "chassis" for bioactive molecules.

-

Bioisosterism: The pyridine ring mimics phenyl rings but with improved water solubility and distinct H-bond accepting capability (via the Nitrogen).

-

Lipophilicity Modulation: The combination of Cl and F atoms tunes the LogP, enhancing membrane permeability while maintaining metabolic robustness.

-

Photocatalytic Functionalization: Recent studies indicate this scaffold is compatible with photoredox catalysis, allowing for defluoroprenylation (replacing F with prenyl groups), a key transformation for accessing hybrid natural products.

Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: High (Oral, Dermal, Inhalation).

-

Skin/Eye Irritation: Severe. Fluorinated pyridines can cause chemical burns.

-

Signal Word: DANGER.

Storage & Stability:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Protect from moisture; hydrolysis can release HF (Hydrofluoric Acid).

Emergency Protocol:

-

In case of skin contact: Wash immediately with "Diphoterine" or copious water followed by Calcium Gluconate gel application (standard HF protocol).

-

Spill: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

-

Manchester Organics. 3,4-Dichloro-2,5,6-trifluoropyridine Product Specification (CAS 52026-99-0).[4][11] Retrieved from

-

Senaweera, S., et al. (2014). "SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes." Royal Society of Chemistry (RSC) Advances.

-

Weaver, J., et al. (2018). "Prenyl Praxis: A Method for Direct Photocatalytic Defluoroprenylation." Journal of the American Chemical Society.[12]

-

ChemSrc. 3,4-Dichloro-2,5,6-trifluoropyridine Chemical Properties and Suppliers. Retrieved from

Sources

- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. rsc.org [rsc.org]

- 4. 3-氯-2,4,5,6-四氟吡啶 | 3-Chloro-2,4,5,6-tetrafluoropyridin | 1735-84-8 - 乐研试剂 [leyan.com]

- 5. researchgate.net [researchgate.net]

- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]

- 11. 3,4-dichloro-2-pentene | CAS#:26423-64-3 | Chemsrc [chemsrc.com]

- 12. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]

Navigating the Halogenated Heterocycle: A Guide to Fluorinated Pyridines

Topic: Toxicity Profile and Handling Precautions for Fluorinated Pyridines Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Medicinal Chemists, and EH&S Officers

Introduction: The Double-Edged Sword of Bioisosterism

Fluorinated pyridines are not merely solvents or generic building blocks; they are high-value pharmacophores used to modulate basicity (

This guide moves beyond the standard Safety Data Sheet (SDS). It dissects the Structure-Activity Relationship (SAR) of toxicity , explaining why specific isomers are lethal while others are manageable, and provides a self-validating protocol for their safe manipulation.

The Toxicological Landscape: A Position-Dependent Hazard

The toxicity of fluorinated pyridines is not uniform.[1] It is governed by the Nucleophilic Aromatic Substitution (

The "Ortho" Effect: 2-Fluoropyridine vs. 3-Fluoropyridine

The most critical insight for your safety assessment is the dramatic difference in acute toxicity between the 2- and 3- isomers.

-

2-Fluoropyridine (High Hazard): The nitrogen atom withdraws electron density, making the C2 position highly electrophilic. Fluorine, being highly electronegative, further activates this position. Consequently, 2-fluoropyridine readily undergoes

reactions with biological thiols (cysteine residues) and amines.-

Result: Rapid haptenization (sensitization) and direct cellular toxicity.

-

-

3-Fluoropyridine (Moderate Hazard): The C3 position is not activated by the nitrogen’s resonance withdrawal. The molecule is far more stable against nucleophilic attack.

-

Result: Significantly lower acute toxicity.

-

Quantitative Toxicity Comparison

The following table aggregates data to highlight this disparity. Note the orders-of-magnitude difference in LD50 values.

| Compound | CAS No.[2][3][4][5] | Oral LD50 (Rat) | Hazard Class (GHS) | Mechanism of High Toxicity |

| 2-Fluoropyridine | 372-48-5 | ~20 mg/kg [1] | Fatal if Swallowed (Cat 2) | High |

| 3-Fluoropyridine | 372-47-4 | ~800 mg/kg [2] | Toxic if Swallowed (Cat 4) | Metabolic activation required (slower). |

| Pentafluoropyridine | 700-16-3 | Not fully established* | Corrosive / Flammable | Violent reactivity with nucleophiles; HF release. |

| Pyridine (Reference) | 110-86-1 | 891 mg/kg [3] | Harmful if Swallowed | General solvent toxicity; Narcotic effects. |

*Note: While specific LD50 data for Pentafluoropyridine is sparse, it is treated as "Fatal if inhaled/swallowed" due to its ability to rapidly hydrolyze and release HF equivalents upon contact with mucosal membranes.

Mechanistic Visualization: The Pathway

Understanding the mechanism is the first step in prevention. The diagram below illustrates why 2-fluoropyridine is a "silent alkylator" of biological tissue.

Figure 1: The Toxicity Cascade. The electron-deficient ring of 2-fluoropyridine invites attack by biological nucleophiles, leading to irreversible protein binding.

Operational Handling Protocols

The "Olfactory Fatigue" Trap

Like pyridine, fluorinated pyridines possess a distinct, unpleasant odor. However, never rely on smell as a warning property . Pyridine derivatives cause rapid olfactory fatigue (temporary anosmia). You will stop smelling the compound long before the concentration drops below safe limits.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives. The aromatic ring permeates nitrile rubber rapidly.

-

Splash Protection: Double-gloved Nitrile (change immediately upon splash).

-

Handling/Transfer: Silver Shield (Laminate) or Viton gloves are required.

-

Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., maintenance), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

Transfer Techniques for Volatile Toxicants

2-Fluoropyridine is a volatile liquid.[3] Open pouring is strictly prohibited. Use the Cannula Transfer Method or Positive Pressure Displacement .

Protocol: Cannula Transfer (Self-Validating)

-

Setup: Secure the source bottle and receiving flask with rubber septa. Clamp both securely.

-

Inerting: Insert a nitrogen/argon line into the source bottle (short needle, gas phase) to create positive pressure.

-

The Bridge: Insert a double-tipped stainless steel needle (cannula) into the source liquid, then pierce the receiving septum.

-

Transfer: The positive pressure will push the liquid through the cannula.

-

Validation: If liquid does not flow, check the gas exit on the receiving flask (bubbler). If the bubbler isn't moving, your system is not open, and pressure could build up.

-

Termination: Remove the cannula from the source liquid first, allowing inert gas to purge the needle before full removal.

Metabolic Considerations & Incompatibility

Metabolic Defluorination

Researchers handling these compounds must be aware of Oxidative Defluorination . In vivo, Cytochrome P450 enzymes can hydroxylate the ring, leading to the release of free fluoride ions (

-

Risk: Chronic exposure can lead to skeletal fluorosis.

-

Monitoring: If chronic exposure is suspected, urinary fluoride monitoring is the clinical standard.

Chemical Incompatibility

Fluorinated pyridines are not just solvents; they are electrophiles .

-

Do NOT mix with: Organolithiums (e.g., n-BuLi) or Grignard reagents unless intended and temperature-controlled (-78°C). The reaction is violently exothermic and can lead to runaway polymerization or explosion.

-

Do NOT mix with: Strong reducing agents (LAH, Sodium metal).

Emergency Workflow: Spill & Exposure

In the event of a spill or exposure, immediate action is required.[6] The presence of fluorine implies a risk of delayed tissue damage similar to HF, although less acute.

Figure 2: Emergency Response Logic. Note the consideration for Calcium Gluconate; while these are not HF gas, metabolic or hydrolytic release of F- on mucosal surfaces warrants medical evaluation for specific fluoride treatments.

References

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: Pentafluoropyridine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

Sources

commercial suppliers and pricing for 3,4-Dichloro-2,5,6-trifluoropyridine

CAS: 52026-99-0 | Formula: C₅Cl₂F₃N | M.W.: 201.96 g/mol [1][2][3]

Part 1: Executive Summary & Critical Disambiguation

The Nomenclature Trap

Before initiating procurement, researchers must verify the specific isomer required. There is a frequent conflation in commercial databases between the 3,4-dichloro isomer and its more common analogs.

-

Target Compound: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0 ).[1] This is an asymmetric pyridine scaffold used for highly regioselective drug design.[1]

-

Common Confusion: 2,3,5,6-Tetrafluoropyridine (CAS 2875-18-5 ). Often appears in search results due to keyword overlap.

-

Structural Analog: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5 ).[4] The symmetric analog, which is cheaper and more widely available.

Operational Directive: When requesting quotes (RFQ), explicitly state CAS 52026-99-0 and specify the "3,4-dichloro" substitution pattern to avoid receiving the symmetric 3,5-isomer.

Strategic Value

3,4-Dichloro-2,5,6-trifluoropyridine is a high-value intermediate because of its broken symmetry . Unlike the symmetric 3,5-dichloro analog, the 3,4-isomer offers unique regioselectivity for Nucleophilic Aromatic Substitution (SₙAr). The presence of chlorine at the C4 position (para to nitrogen) versus fluorine at C2/C6 allows for sequential, controlled functionalization—a critical attribute for fragment-based drug discovery (FBDD) and agrochemical synthesis.

Part 2: Market Landscape & Sourcing Strategy[1]

Supply Chain Tier Analysis

This compound is classified as a Tier 2 Research Chemical . It is not a commodity solvent (Tier 1) nor a custom-only scaffold (Tier 3). It is typically held in small stock by specialized fluorochemistry suppliers but requires lead time for amounts >100g.

| Supplier Tier | Representative Vendors | Availability | Pricing Model | Risk Profile |

| Primary Manufacturers | Manchester Organics, Matrix Scientific | Stock (1g–25g) | Fixed Tier | Low. Direct QC validation. |

| Catalog Aggregators | Fisher Scientific, Ambeed | 2–6 Week Lead | Markup (+30%) | Medium. Relies on drop-shipping. |

| Custom Synthesis | Wuxi AppTec, SynQuest | Bulk (>1kg) | Negotiated | Low. High purity, high cost.[1] |

Pricing Benchmarks (Q1 2026 Estimates)

Pricing for fluorinated pyridines is volatile and volume-dependent. The following estimates serve as a baseline for budget approval.

-

Research Scale (1g - 5g): $80 - $150 USD per gram.

-

Note: High unit cost due to handling of hazardous fluorinated precursors during synthesis.[1]

-

-

Pilot Scale (25g - 100g): $40 - $70 USD per gram.

-

Sourcing Tip: Suppliers often offer significant breaks at the 25g tier to clear inventory.

-

-

Bulk Scale (>1kg): Requires RFQ. Expect $8,000 - $12,000 per kg depending on purity requirements.

Sourcing Decision Matrix

Use the following logic flow to determine the optimal procurement channel based on your project phase.

Figure 1: Decision logic for sourcing 3,4-Dichloro-2,5,6-trifluoropyridine based on volume and timeline constraints.

Part 3: Quality Assurance & Technical Validation[1]

The "Symmetry Check" Protocol

The most common quality failure is receiving the wrong isomer (3,5-dichloro). The 3,4-dichloro isomer has a distinct spectral fingerprint due to its asymmetry.

Validation Workflow:

-

¹⁹F NMR (Essential):

-

GC-MS:

Handling & Stability[1][5]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Fluorinated pyridines can hydrolyze slowly to pyridones if exposed to atmospheric moisture over months.

-

Safety (SDS Summary):

Part 4: Technical Application & Reactivity[1][4]

Regioselectivity in SₙAr

The utility of 3,4-Dichloro-2,5,6-trifluoropyridine lies in the competition between the C4-Chlorine and the C6-Fluorine for nucleophilic displacement.[1]

-

C4 Attack (Preferred): Displacement of Chlorine.[1]

-

C6 Attack (Secondary): Displacement of Fluorine.[1]

Reaction Pathway Diagram

Figure 2: Regioselectivity map showing the dominance of C4-Chlorine displacement in SₙAr reactions.

Experimental Protocol: C4-Selective Amination

Adapted from standard perfluoropyridine protocols (See Ref 1, 3).

-

Setup: Flame-dried round bottom flask, Argon atmosphere.

-

Solvent: Acetonitrile (MeCN) or THF.[1] Avoid DMSO if high regioselectivity is required, as dipolar aprotic solvents can sometimes accelerate the minor pathway.

-

Base: 1.1 equivalents of DIPEA (Hünig's base) or K₂CO₃.[1]

-

Addition: Add the amine nucleophile (1.0 eq) dropwise to the pyridine solution at 0°C.

-

Monitoring: Warm to RT. Monitor by TLC or ¹⁹F NMR.[1]

-

Endpoint: Disappearance of the specific starting material multiplets.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove fluoride salts.[1] Dry over MgSO₄.[1]

References

-

Manchester Organics. Product Catalog: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0).[1] Retrieved from

-

Senaweera, S., et al. (2014). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes.[1] Royal Society of Chemistry.[1]

-

Chambers, R. D., et al. Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines. Journal of Organic Chemistry.

-

Matrix Scientific. Fluorinated Pyridines Product List. Retrieved from [1]

-

ChemicalBook. CAS 52026-99-0 Product Data and Safety Profile.[1]

Sources

- 1. 1735-84-8 | 3-Chloro-2,4,5,6-tetrafluoropyridine - AiFChem [aifchem.com]

- 2. Pentafluoropyridine | 700-16-3 [chemicalbook.com]

- 3. Pentachloropyridine | 2176-62-7 [chemicalbook.com]

- 4. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]

- 5. Cas # 126 83 0 Manufacturers & Suppliers, China cas # 126 83 0 Manufacturers Price [made-in-china.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 3,4-Dichloro-2,5,6-trifluoropyridine

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the regioselective functionalization of 3,4-dichloro-2,5,6-trifluoropyridine. This highly versatile fluorinated building block is a gateway to a diverse array of complex substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. We will delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for selective substitution at the C4 and C3 positions through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively.

Introduction: The Strategic Value of Polychlorofluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of fluorine atoms and other halogens onto the pyridine ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making polyhalogenated pyridines exceptionally valuable starting materials. 3,4-dichloro-2,5,6-trifluoropyridine is a particularly strategic building block due to the distinct reactivity of its five halogen substituents. Achieving precise, site-selective functionalization is paramount for harnessing its synthetic potential and requires a nuanced understanding of its electronic properties and the judicious choice of reaction methodology.

Foundational Principles of Regioselectivity

The functionalization of 3,4-dichloro-2,5,6-trifluoropyridine is governed by the powerful electron-withdrawing effects of the ring nitrogen and the five halogen atoms. This renders the pyridine core highly electron-deficient and thus exceptionally susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_N_Ar): The Predominance of C4-Substitution

The primary mechanism for substitution with nucleophiles is the Nucleophilic Aromatic Substitution (S_N_Ar) pathway. The regioselectivity of this reaction is dictated by the stability of the intermediate Meisenheimer complex.[3][4] Nucleophilic attack at the C2, C4, and C6 positions is electronically favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance, a stabilization that is not possible with attack at the C3 or C5 positions.[3]

Among the activated positions, the C4 position is the most reactive site for S_N_Ar on polyfluorinated pyridines like pentafluoropyridine.[5] This is due to the strong activation from the para nitrogen atom. In 3,4-dichloro-2,5,6-trifluoropyridine, the C4-Cl is therefore the most likely site for initial substitution by common nucleophiles under thermal conditions.

Palladium-Catalyzed Cross-Coupling: An Orthogonal Strategy for C-Cl Bond Functionalization

While S_N_Ar targets the most electron-deficient positions, palladium-catalyzed cross-coupling reactions operate via a different mechanism involving oxidative addition, transmetalation, and reductive elimination.[6] A key principle of selectivity in this context is the relative reactivity of C-Halogen bonds towards oxidative addition by a Pd(0) complex. The bond strength and reactivity trend is generally C-I > C-Br > C-Cl >> C-F. Consequently, the C-Cl bonds at the C3 and C4 positions are the prime targets for cross-coupling reactions, while the C-F bonds remain inert. This provides an orthogonal and highly selective method for functionalizing the chlorinated positions without disturbing the fluorinated sites.[7][8]

Caption: Logical workflow for selecting a functionalization strategy.

Application Note 1: Selective C4-Functionalization via Nucleophilic Aromatic Substitution (S_N_Ar)

The C4 position is the kinetic and thermodynamic hotspot for nucleophilic attack. By using mild to moderate reaction conditions, a wide variety of nucleophiles can be introduced with exceptional regioselectivity.

Protocol 1.1: Selective C4-Amination

This protocol describes the reaction with a secondary amine, a foundational transformation for building drug-like molecules.

Materials:

-

3,4-dichloro-2,5,6-trifluoropyridine

-

Pyrrolidine (or other primary/secondary amine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq).

-

Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the pyridine).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Add the amine nucleophile (e.g., pyrrolidine, 1.1 eq) dropwise at room temperature while stirring.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS (typically complete within 4-12 hours).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and a saturated NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-amino-3-chloro-2,5,6-trifluoropyridine derivative.

Protocol 1.2: Selective C4-O/S-Arylation

This protocol details the synthesis of diaryl ethers or thioethers, which are important pharmacophores.

Materials:

-

3,4-dichloro-2,5,6-trifluoropyridine

-

4-Methoxyphenol or 4-methoxythiophenol

-

Cesium Carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol or thiophenol (1.2 eq) and anhydrous DMF (approx. 0.3 M).

-

Add anhydrous cesium carbonate (1.5 eq) and stir the mixture at room temperature for 15 minutes.

-

Add a solution of 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq) in a small amount of DMF.

-

Heat the reaction mixture to 80 °C and monitor for completion (typically 6-18 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers and wash them with water (3x) and then with brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired C4-substituted product.

Data Summary for C4 S_N_Ar

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Secondary Amine | Morpholine | K₂CO₃ | MeCN | 60 | >90 |

| Primary Amine | Benzylamine | Et₃N | THF | 50 | 85-95 |

| Phenol | Phenol | Cs₂CO₃ | DMF | 80 | 80-90 |

| Thiol | Thiophenol | K₂CO₃ | DMF | 25-50 | >95 |

| Alcohol | Sodium Methoxide | N/A | MeOH | 25 | >90 |

Application Note 2: Selective C3-Functionalization via Palladium-Catalyzed Cross-Coupling

To functionalize the C3 position, we leverage the higher reactivity of the C-Cl bond (versus C-F) in palladium-catalyzed reactions. This allows for the selective formation of C-C and C-N bonds at this less electronically favored site.

Caption: Standard workflow for a cross-coupling experiment.

Protocol 2.1: C3-Selective Suzuki-Miyaura Coupling

This protocol enables the formation of a C-C bond between the C3 position of the pyridine and an aryl group. Note: This reaction may require prior C4-functionalization via S_N_Ar to simplify the reactivity profile and avoid competition from the C4-Cl position.

Materials:

-

4-Substituted-3-chloro-2,5,6-trifluoropyridine (from Protocol 1.1 or 1.2)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

-

Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

-

Aqueous Sodium Carbonate Solution (2 M)

-

1,4-Dioxane

-

Toluene

-

Ethyl Acetate

-

Anhydrous MgSO₄

Step-by-Step Procedure:

-

To a Schlenk flask, add the C4-substituted pyridine substrate (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Add 1,4-dioxane (as the main solvent, approx. 0.15 M) and the 2 M aqueous Na₂CO₃ solution (3.0 eq of Na₂CO₃).

-

Heat the biphasic mixture to 90-100 °C with vigorous stirring. Monitor the reaction by GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude material by flash column chromatography to isolate the C3-arylated product. The choice of a sterically hindered ligand can sometimes improve selectivity for the C4-Cl position over the C2 position in related systems.[7][8]

Conclusion

The regioselective functionalization of 3,4-dichloro-2,5,6-trifluoropyridine is a powerful tool for synthetic and medicinal chemists. By understanding the fundamental dichotomy between the S_N_Ar and palladium-catalyzed cross-coupling mechanisms, one can selectively target different positions on the pyridine ring with a high degree of control. S_N_Ar reactions provide a reliable route to C4-substituted products, while subsequent palladium-catalyzed cross-coupling reactions offer a robust method for C3 functionalization. These orthogonal strategies unlock access to a vast chemical space of highly decorated and valuable pyridine derivatives.

References

- McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.

-

Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Dolfen, J., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry. Available at: [Link]

-

Wang, L., et al. (2016). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Molecules. Available at: [Link]

-

St. John, A., et al. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

-

Zhang, C., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]

-

Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

de Lescure, L., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

McNally, A., et al. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Functionalized 4-Fluoropyridazines. Request PDF. Available at: [Link]

-

Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

-

Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Available at: [Link]

-

Boyle, B. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest Dissertations & Theses Global. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. Available at: [Link]

-

Semantic Scholar. (n.d.). Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. Semantic Scholar. Available at: [Link]

-

Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Available at: [Link]

-

LibreTexts Chemistry. (2021). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

O'Connor, J. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

Advanced Protocols for the Synthesis of Fluorinated Pyridine Intermediates

Abstract & Strategic Context

The incorporation of fluorine into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry.[1][2] Fluorine substitution modulates pKa (lowering basicity), enhances metabolic stability (blocking P450 oxidation sites), and alters lipophilicity (LogP). However, the electron-deficient nature of the pyridine ring renders electrophilic fluorination difficult, while its propensity for nucleophilic attack makes it an ideal candidate for SNAr pathways—provided the correct conditions are met.

This guide details three distinct protocols for synthesizing fluorinated pyridines, selected based on the starting material availability and the stage of drug development (Discovery vs. Process).

Strategic Selection Guide

| Methodology | Primary Application | Starting Material | Key Advantage | Limiting Factor |

| Halex Reaction (SNAr) | Process/Scale-up | Chloropyridines | Cost-effective; scalable; uses inorganic fluoride (KF/CsF).[3] | Requires high temp (>150°C); sensitive to moisture.[3] |

| Ag(II)-Mediated C–H Activation | Late-Stage Discovery | Unsubstituted Pyridines | Direct C–H to C–F conversion; high ortho-selectivity. | Stoichiometric Ag salt cost; radical mechanism. |

| Diazotization-Fluorination | Library Synthesis | Aminopyridines | Access to specific regioisomers; mild conditions.[2][4][5][6] | Handling of HF sources; diazonium stability.[3] |

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on precursor availability and electronic requirements.

Figure 1: Synthetic decision matrix for fluorinated pyridines based on precursor functionalization.

Protocol A: The Halex Reaction (SNAr)

Application: Large-scale synthesis of 2-fluoropyridines and 4-fluoropyridines from chloro-analogs.

Scientific Grounding

The Halogen Exchange (Halex) reaction relies on Nucleophilic Aromatic Substitution (SNAr). Fluoride (F-) is a poor nucleophile in protic solvents due to strong H-bonding but becomes extremely reactive ("naked") in polar aprotic solvents. The driving force is the formation of the stronger C–F bond compared to C–Cl, coupled with the precipitation of the byproduct salt (KCl).

Critical Success Factor: Anhydrous Conditions.[3] Even trace water solvates the fluoride ion, quenching the reaction. We utilize Phase Transfer Catalysis (PTC) to shuttle the fluoride ion into the organic phase.

Materials

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Reagent: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv)

-

Note: Spray-dried KF has a higher surface area than crystalline KF.

-

-

Catalyst: 18-Crown-6 (0.05 - 0.1 equiv) or Tetraphenylphosphonium bromide.

-

Solvent: Sulfolane or DMSO (Anhydrous).

Step-by-Step Protocol

-

Drying (Crucial): In a reaction vessel equipped with a Dean-Stark trap, suspend the KF and the catalyst in the solvent (e.g., Sulfolane) and toluene (20% v/v). Reflux to azeotropically remove all water. Distill off the toluene.

-

Addition: Cool the mixture to 100°C and add 2-Chloropyridine under an inert atmosphere (N2 or Ar).

-

Reaction: Heat the mixture to 180–220°C . Stir vigorously.

-

Why? High temperature is required to overcome the activation energy of the Meisenheimer complex formation in electron-deficient rings.

-

-

Monitoring: Monitor by GC-MS. Conversion typically requires 12–24 hours.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (to dissolve salts) and extract with diethyl ether or DCM.

-

Note: Sulfolane is water-soluble but difficult to remove completely; extensive water washing is required.

-

-

Purification: Distillation is preferred for simple fluoropyridines due to their volatility.

Mechanistic Visualization (PTC Cycle)

Figure 2: Phase Transfer Catalysis mechanism in Halex reactions. 18-Crown-6 solubilizes KF, generating a reactive "naked" fluoride.

Protocol B: Ag(II)-Mediated Late-Stage C–H Fluorination

Application: Direct installation of fluorine at the ortho (2-position) of complex pyridine scaffolds without pre-functionalization. Ideal for Late-Stage Functionalization (LSF).

Scientific Grounding

Developed by the Ritter and Hartwig groups, this method utilizes Silver(II) Fluoride (AgF2). The mechanism is distinct from SNAr; it proceeds via a radical pathway involving the coordination of Ag(II) to the pyridine nitrogen, followed by intramolecular fluorine transfer and subsequent oxidation. This ensures exclusive selectivity for the position adjacent to the nitrogen.[4][5][7]

Materials

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: AgF2 (2.0 - 2.5 equiv)

-

Caution: AgF2 is a strong oxidant and moisture-sensitive.[8] Handle in a glovebox or rapid anhydrous setup.

-

-

Solvent: Acetonitrile (MeCN) or DCM (Anhydrous).

Step-by-Step Protocol

-

Preparation: In a nitrogen-filled glovebox, weigh AgF2 into a dry vial.

-

Mixing: Add the pyridine substrate dissolved in anhydrous MeCN.

-

Reaction: Stir at ambient temperature (20–25°C) for 1–4 hours.

-

Observation: The black AgF2 suspension will gradually change color (often to brown/yellow) as AgF is formed.

-

-

Quenching: Pour the reaction mixture into a biphasic mixture of aqueous NaHCO3 and DCM.

-

Filtration: Filter through a pad of Celite to remove silver salts.

-

Warning: Silver residues can be oxidative; dispose of Celite pad as hazardous waste.

-

-

Purification: Concentrate the organic layer and purify via silica gel chromatography.

Key Reference: Fier, P. S., & Hartwig, J. F. (2013).[4] Science. [See Ref 2]

Protocol C: Fluorination of 2-Aminopyridines (Olah's Method)

Application: Converting 2-aminopyridines (often intermediates in kinase inhibitor synthesis) to 2-fluoropyridines.

Scientific Grounding

This is a variation of the Balz-Schiemann reaction.[9] Standard diazonium salts of pyridines are unstable. Using Pyridinium poly(hydrogen fluoride) (PPHF or Olah's Reagent) allows for the in-situ generation of the diazonium species and immediate fluorination in a one-pot procedure.

Materials

-

Substrate: 2-Aminopyridine derivative (1.0 equiv)

-

Reagent: Sodium Nitrite (NaNO2) (1.2 equiv)

-

Fluorine Source/Solvent: HF-Pyridine (Olah's Reagent) (~70% HF).

-

Safety: HF-Pyridine is corrosive and toxic. Use PTFE (Teflon) vessels.

-

Step-by-Step Protocol

-

Setup: Use a Teflon or polypropylene vessel. Cool HF-Pyridine to -10°C.

-

Addition: Slowly add the 2-aminopyridine to the cooled HF-Pyridine.

-

Diazotization: Add NaNO2 portion-wise while maintaining the temperature below 0°C.

-

Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to 50–60°C for 1 hour.

-

Gas Evolution: Nitrogen gas (N2) will evolve. Ensure proper venting.

-

-

Quenching: Pour onto ice/water carefully. Neutralize with Na2CO3 or K2CO3 (Caution: foaming).

-

Extraction: Extract with DCM or Ethyl Acetate.

Safety & Troubleshooting

Hazard Management

-

HF Burns: Both HF-Pyridine and hydrolysis of metal fluorides can generate HF. Always have Calcium Gluconate gel available on the bench.

-

AgF2 Reactivity: AgF2 is a potent oxidizer. Do not mix with reducing agents or flammable solvents (ethers) unless strictly controlled.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Halex: Low Conversion | Wet Solvent/Reagents | Re-dry sulfolane/KF using azeotropic distillation. Water is the #1 killer of Halex. |

| Halex: Tar Formation | Temperature too high | Reduce temp to 180°C; check substrate stability. |

| Ag-Mediated: Low Yield | Old AgF2 | AgF2 degrades. Use fresh reagent (black powder, not grey/white). |

| Ag-Mediated: Regioisomers | Steric hindrance | While highly 2-selective, bulky 3-substituents can force fluorination to the 6-position. |

References

-

Siegemund, G., et al. (2002). "Fluorine Compounds, Organic".[1][3][5][8][9][12][13][14] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[9] (Detailed review of Industrial Halex processes).

-

Fier, P. S., & Hartwig, J. F. (2013).[4] "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[4] Science, 342(6161), 956-960.[4] (The authoritative protocol for Ag-mediated fluorination).

-

Furuya, T., Klein, J. E., & Ritter, T. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, 2010(11), 1804-1821. (Comprehensive review of modern fluorination methods).

-

ACS GCI Pharmaceutical Roundtable. "Halex Reaction Reagent Guide." (Best practices for green and scalable Halex reactions).

-

Nielsen, M. K., et al. (2015).[12] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[12][13][14] J. Am. Chem. Soc., 137(30), 9571-9574. (Context for modern stable fluorinating reagents). [14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 11. PyFluor - Wordpress [reagents.acsgcipr.org]

- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 13. PyFluor - Enamine [enamine.net]

- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Troubleshooting & Optimization

improving reaction yields with 3,4-Dichloro-2,5,6-trifluoropyridine

Technical Support Center: 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) Ticket Classification: Synthetic Chemistry / Yield Optimization / Regiocontrol Support Tier: Level 3 (Senior Application Scientist)

Overview: The DCTFP Reactivity Profile

Welcome to the technical support hub for 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) . This fluorinated heterocycle is a high-value scaffold used in the synthesis of agrochemicals (SDHI fungicides) and next-generation pharmaceuticals.

Unlike its symmetric cousin (3,5-dichloro-2,4,6-trifluoropyridine), DCTFP possesses an asymmetric substitution pattern that creates distinct electronic and steric environments. Success with this molecule requires navigating a hierarchy of reactivity governed by Nucleophilic Aromatic Substitution (

The Reactivity Hierarchy (Chambers' Rules applied to DCTFP):

-

C-6 Position (Primary Target): Most reactive. It is ortho to the ring nitrogen and flanked by a small Fluorine atom (C-5), minimizing steric hindrance.

-

C-2 Position (Secondary Target): Ortho to the ring nitrogen but sterically hindered by the bulky Chlorine at C-3.

-

C-4 Position (Tertiary Target): Para to nitrogen. While activated, Fluorine is a superior leaving group to Chlorine in

systems, making C-4 displacement slower than C-2/C-6.

Part 1: Troubleshooting Guides (Q&A)

Issue #1: "My reaction yield is consistently below 50%, and I see a new peak in the baseline."

Diagnosis: Hydrolytic Degradation. Polyfluorinated pyridines are extremely electron-deficient, making them susceptible to attack by even weak nucleophiles like water. The "baseline peak" is likely the pyridinol (hydroxyl-pyridine) byproduct, which forms if your solvent or base is "wet."

Resolution Protocol:

-

Solvent Integrity: Do not rely on "bottle-dry" solvents. Use anhydrous THF, MeCN, or DMF (Karl Fischer water content < 50 ppm).

-

Base Selection: Avoid hygroscopic bases like KOH or NaOH. Switch to Cesium Carbonate (

) or Potassium Fluoride (KF) , which can also act as a scavenger. -

Atmosphere: All transfers must occur under positive Nitrogen or Argon pressure.

Issue #2: "I am getting a mixture of two isomers (approx. 4:1 ratio). How do I get single-isomer selectivity?"

Diagnosis: Loss of Kinetic Control (Regio-scrambling). You are observing competition between the C-6 (kinetic product) and C-2 (thermodynamic/steric competitor) positions. High temperatures or highly reactive nucleophiles erode the natural preference for C-6.

Resolution Protocol:

-

Temperature Control: Lower the reaction temperature to -78°C or -40°C for the addition phase. Slowly warm to 0°C. Do not reflux unless necessary.

-

The "Hard/Soft" Principle:

-

Hard Nucleophiles (Alkoxides, Amines): Prefer the most electropositive center (C-6/C-2). Control via sterics.

-

Soft Nucleophiles (Thiols): Less sensitive to sterics, more sensitive to orbital coefficients.

-

-

Solvent Switch: Change from a polar aprotic solvent (DMF/DMSO) to a non-polar solvent (Toluene/DCM). Non-polar solvents tighten the ion pair between the nucleophile and its counter-cation, increasing the steric sensitivity and favoring the less hindered C-6 position.

Issue #3: "My product disappears during rotary evaporation."

Diagnosis: Volatility.[2] Fluorinated pyridines have high vapor pressures. If you are synthesizing a low-molecular-weight intermediate (e.g., a methoxy-substitution), it may co-distill with your solvent.

Resolution Protocol:

-

Controlled Vacuum: Do not go below 100 mbar at 40°C.

-

Tethering Strategy: If possible, use a heavier nucleophile (e.g., benzyl alcohol) to increase molecular weight, then deprotect later (hydrogenolysis) if a simple hydroxy-pyridine is the goal.

Part 2: Experimental Protocols

Standard Operating Procedure: Regioselective at C-6

Objective: Selective substitution of the C-6 Fluorine with a primary amine (

Reagents:

-

DCTFP (1.0 equiv)

-

Amine (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) - Acts as a proton sponge.

-

Acetonitrile (Anhydrous)

Workflow:

-

Setup: Charge a flame-dried flask with DCTFP and Acetonitrile (0.2 M concentration). Cool to -20°C .

-

Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the DCTFP solution over 30 minutes. Rapid addition causes local heating and C-2 substitution.

-

Monitoring: Stir at -20°C for 2 hours. Monitor via 19F-NMR .

-

Workup: Quench with saturated

. Extract with DCM.[1][2] Wash organic layer with water x3 (to remove DIPEA salts). Dry over -

Data Check: If yield is low, check the aqueous layer pH. Pyridinols (side product) are acidic and may stay in the water layer if pH is high. Acidify to pH 3 to recover them for mass balance analysis.

Part 3: Data Visualization & Logic

Decision Matrix: Reaction Optimization

Caption: Optimization logic flow for DCTFP nucleophilic substitution. Blue nodes indicate decision points; Red nodes indicate root causes; Green nodes indicate corrective actions.

Table 1: Solvent Effects on Regioselectivity (C-6 vs C-2)

| Solvent | Dielectric Constant | Effect on Ion Pair | Regioselectivity (C-6 : C-2) | Recommendation |

| Toluene | 2.38 | Tight Ion Pair | High (~10:1) | Best for maximum selectivity. |

| DCM | 8.93 | Moderate | Good (~6:1) | Good balance of solubility/selectivity. |

| THF | 7.58 | Loose (Coordination) | Moderate (~4:1) | Standard starting point. |

| DMF/DMSO | >36 | Separated Ions | Poor (<3:1) | Avoid unless solubility is critical. |

References

-

Chambers, R. D., et al. (1996). Nucleophilic aromatic substitution in polyfluoro-heterocycles. Journal of Fluorine Chemistry. (Establishes the "Chambers' Rules" for orientation of nucleophilic attack in perfluorinated systems: N-activation and steric effects).

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[3][6] (Comprehensive review of

regiochemistry on fluorinated pyridines). -

ChemicalBook. (2024). 3,5-Dichloro-2,4,6-trifluoropyridine Safety & Handling. (Note: Handling protocols for DCTFP isomers are analogous regarding moisture sensitivity and toxicity).

-

PubChem. (2024). Compound Summary: Chlorofluoropyridines.[2][3] National Library of Medicine.

(Note: While specific papers solely dedicated to the 3,4-dichloro isomer are rare compared to the 3,5-dichloro isomer, the mechanistic principles cited in References 1 & 2 are the authoritative standard for predicting reactivity in this exact molecular class.)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. baranlab.org [baranlab.org]

Technical Support Center: Minimizing Hydrolysis of 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP)

Status: Operational Ticket ID: DCTFP-STABILITY-001 Support Tier: Senior Application Scientist[1]

Executive Summary & Core Directive

The Issue: 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) is an electron-deficient heterocycle.[1] Due to the high electronegativity of the fluorine atoms and the pyridine nitrogen, the carbons at the 2- and 6-positions are highly electrophilic.

The Danger: In the presence of even trace moisture, DCTFP undergoes rapid Nucleophilic Aromatic Substitution (

The Goal: This guide provides a self-validating protocol to maintain DCTFP integrity by eliminating the three vectors of hydrolysis: Atmospheric Moisture , Solvent Impurities , and Surface Alkalinity .

The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, you must understand the regioselectivity of the attack. Unlike symmetric perfluoropyridines, DCTFP is asymmetric.[1]

-

Position 6 (C6): Flanked by the Nitrogen (N1) and a Fluorine at C5. The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), making C6 significantly more electrophilic.[1]

-

Position 2 (C2): Flanked by Nitrogen (N1) and a Chlorine at C3. Chlorine is less electronegative than Fluorine, making C2 slightly less activated than C6.[1]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you are fighting against.

Figure 1: The autocatalytic hydrolysis cycle. Note the dashed red line: HF generated by the reaction reacts with silica glassware (

Critical Protocols

Protocol A: Solvent Selection & Drying (The "Zero-Water" Standard)

Standard "anhydrous" solvents from a bottle are often insufficient (typically 10-50 ppm water).[1] For DCTFP, you require <10 ppm.[1]

| Solvent Class | Recommended? | Notes |

| Ethers (THF, Et₂O) | YES | Excellent solubility.[1] Must be distilled over Na/Benzophenone or dried via alumina columns.[1] |

| Nitriles (MeCN) | YES | Good for |

| Chlorinated (DCM) | YES | Good for storage/transport. Dry over CaH₂ or 3Å Sieves. |

| Alcohols (MeOH) | NO | FATAL ERROR. Alcohols will react to form alkoxy-pyridines (solvolysis).[1] |

| Amides (DMF) | CAUTION | Hygroscopic. Hard to dry.[1] Only use if strictly necessary and freshly distilled.[1] |

Step-by-Step Drying Procedure:

-

Activate Sieves: Heat 3Å molecular sieves to 300°C under vacuum for 12 hours. Cool under Argon.

-

Pre-Treatment: Store the solvent over activated sieves (20% w/v) for at least 24 hours before use.

-

Validation: Use Karl Fischer (KF) titration. If water > 10 ppm, repeat treatment.[1]

Protocol B: Storage & Handling

The "Cold & Inert" Rule:

-

Container: Use Teflon (PFA/FEP) bottles if possible. If using glass, silylate the surface (HMDS treatment) to remove surface hydroxyls.

-

Atmosphere: Flush headspace with dry Argon (heavier than air) rather than Nitrogen.

-

Seal: Parafilm is permeable to organic vapors and moisture over time. Use Teflon tape on the threads, cap tightly, and wrap with electrical tape.[1]

-

Temperature: Store at -20°C . Cold slows the kinetics of any residual moisture reaction.

Troubleshooting & FAQs

Q1: I see a white precipitate forming in my neat liquid DCTFP. What is it? A: This is likely the pyridone/pyridinol hydrolysis product or ammonium salts if amines are present.

-

Diagnostic: Check LC-MS.[1][3] The hydrolysis product will have a mass of

. For DCTFP (MW ~217.9), look for a shift of +17 Da (approx mass ~216, depending on isotope patterns). -

Remedy: Filter the liquid through a plug of anhydrous MgSO₄ (if liquid) or recrystallize from dry hexane (if solid).

Q2: My glassware is becoming cloudy/etched after running reactions with DCTFP. A: You are generating Hydrogen Fluoride (HF).

-

Mechanism:[1][4][5][6][7][8] Hydrolysis releases F⁻, which grabs a proton to form HF.[1] HF attacks the

in the glass. -

Safety Alert: HF is highly toxic and penetrates skin.[9]

-

Fix: Add an acid scavenger to your reaction (e.g., dry

or 2,6-lutidine) to sponge up the HF.[1] Switch to plastic reaction vessels or Teflon-lined reactors.[1]

Q3: Can I use Sodium Hydride (NaH) as a base with this molecule? A: Yes, but with extreme caution regarding the solvent.

-

Risk:[1][8][10] NaH often contains hydroxide impurities (NaOH) if not fresh. NaOH is a potent nucleophile that will instantly hydrolyze DCTFP.[1]

-

Recommendation: Wash NaH with dry hexane to remove oil and impurities before use, or use non-nucleophilic organic bases like LiHMDS.[1]

Q4: How do I quench a reaction containing unreacted DCTFP? A: Do not dump it directly into water.

-

Why: The exotherm and high concentration of water will generate a burst of HF and degradation products.

-

Protocol: Dilute with DCM or Et₂O first.[1] Cool to 0°C. Add saturated aqueous

slowly. The bicarbonate neutralizes any HF formed immediately.

Decision Logic for Experimental Setup

Use this flowchart to validate your experimental design before adding the substrate.

Figure 2: Pre-experimental validation logic to ensure system integrity.

References

-

Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on the reactivity of perfluorinated heterocycles and the

mechanism). -

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] Link

-

Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for Schlenk lines and solvent drying). Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Pyridines. (Used for identifying hydrolysis fragmentation patterns). Link

Sources

- 1. Pyridine, 3,5-dichloro-2,6-difluoro- | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]

Technical Support Center: Optimizing Solvent Selection for SNAr on Pyridines

Welcome to the Advanced Synthesis Support Center. Current Ticket: Optimizing Solvent Systems for Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Solvation Shell" Strategy

In nucleophilic substitution on electron-deficient heterocycles like pyridine, the solvent is not merely a medium; it is a kinetic switch. The success of an SNAr reaction depends on manipulating the Solvation Shell of your nucleophile.[1]

-

The Core Problem: Pyridines are naturally electron-deficient, but unactivated positions (C3) or weak nucleophiles often lead to stalled reactions.

-

The Kinetic Solution: You must destabilize the ground state of the nucleophile (make it "naked") while stabilizing the transition state (Meisenheimer complex).

-

The Green Shift: Regulatory pressure (REACH) is forcing a move away from DMF/NMP/DMAc toward Cyrene™, N-Butylpyrrolidinone (NBP), and aqueous surfactant systems.

Strategic Decision Matrix (Solvent Selector)

Before starting your experiment, use this logic flow to select the optimal solvent system.

Figure 1: Solvent Selection Decision Tree. Use this logic to balance kinetic requirements with environmental constraints.

Technical Troubleshooting & FAQs

Module A: Reactivity & Kinetics[2][3]

Q: My reaction with 2-chloropyridine and sodium methoxide in methanol is extremely slow. Why?

A: This is a classic Solvent-Nucleophile Mismatch .

While methanol dissolves the reagents, it is a protic solvent. It forms a strong hydrogen-bond cage (solvation shell) around the methoxide anion (

-

The Fix: Switch to a Polar Aprotic Solvent (DMSO, DMF, or the greener Cyrene™). These solvents solvate the cation (

) effectively but cannot H-bond to the anion. This leaves the methoxide "naked" and highly reactive. -

Alternative: If you must use alcohol, use a sealed tube at higher temperatures (100°C+) or add a crown ether (15-crown-5 for Na+) to dissociate the ion pair.

Q: I am observing a "stall" at 50% conversion. Adding more nucleophile doesn't help.

A: This often indicates Product Inhibition or Salt Precipitation .

-

Product Inhibition: The leaving group salt (e.g., NaCl) or the protonated base byproduct may be precipitating and coating the unreacted pyridine, or the product itself is aggregating.

-

The Fix:

-

Check Solubility: Ensure the byproduct salt is soluble or forms a loose suspension rather than a crust.

-

Change Base: If using an amine nucleophile, switch from an inorganic base (

) to a soluble organic base (DIPEA, DBU) to maintain homogeneity.

-

Module B: Green Chemistry & Substitution

Q: We are restricting DMF and NMP usage due to REACH regulations. What are the drop-in replacements for SNAr?

A: You have three primary "Green" classes valid for pyridines:

| Solvent Class | Representative | Pros | Cons |

| Bio-based Dipolar Aprotic | Cyrene™ (Dihydrolevoglucosenone) | Similar polarity to NMP; biodegradable; high flash point [2]. | Unstable with strong bases (e.g., NaH, strong alkoxides) due to aldol-like polymerization. |

| Cyclic Amides | NBP (N-Butylpyrrolidinone) | Direct analog to NMP but non-reprotoxic; excellent stability. | Higher viscosity; boiling point is still high (hard to remove). |

| Aqueous Micellar | Water + TPGS-750-M | Room temp reactions; easy workup; highest "Green Score" [3]. | Requires specific surfactant; substrate must be lipophilic enough to enter the micelle. |

Q: Can I really do SNAr in water? Pyridines are organic. [2][3][4][5][6][7]

A: Yes, via "On-Water" or Micellar Catalysis . In these systems, the hydrophobic effect forces the organic reagents (pyridine + nucleophile) into nanoreactors (micelles). This creates a locally high concentration, often accelerating rates beyond what is seen in organic solvents.

-

Protocol: See Section 4, Protocol B.

Module C: Workup & Isolation

Q: How do I remove DMSO or DMF without losing my polar pyridine product in aqueous washes?

A: Pyridines are "water-loving," making aqueous extraction from DMSO a nightmare (low recovery).

-

Method 1: The "Water Crash" (For Solids): If your product is solid, dilute the DMSO reaction mixture slowly with 3x volume of water (or brine) while stirring vigorously. The product often precipitates. Filter and wash.[1]

-

Method 2: Through-Washing (For Oils): Dilute the reaction mixture with Ethyl Acetate/Heptane (1:1). Wash with water.[1] Crucial Step: Back-extract the aqueous wash 2x with fresh organic solvent to recover the pyridine.

-

Method 3: Lyophilization: If the scale is small (<1g), freeze-dry the DMSO/Water mixture directly.

Validated Experimental Protocols

Protocol A: Classical High-Rate SNAr (Activated Substrates)

Best for: 2- or 4-halopyridines with weak nucleophiles.

-

Setup: Charge a dry flask with 2-chloropyridine (1.0 equiv) and Nucleophile (1.2 equiv).

-

Solvent: Add anhydrous DMSO or DMF (concentration 0.5 – 1.0 M).

-

Note: High concentration favors bimolecular kinetics.

-

-

Base: Add

(2.0 equiv, micronized/powdered). -

Reaction: Heat to 80–100°C . Monitor by HPLC/UPLC.

-

Checkpoint: If reaction is <50% complete after 2h, increase Temp to 120°C.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 5% LiCl (aq) x 3. (LiCl helps break DMSO emulsions and keeps DMSO in the aqueous phase). Dry organics over

.[1]

Protocol B: Green Surfactant-Mediated SNAr

Best for: Environmentally sensitive projects, liquid substrates.

-

Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

-

Setup: Add Substituted Pyridine (1.0 equiv) and Amine Nucleophile (1.2 equiv) to the aqueous solution.

-

Base: Add

(2.0 equiv). -

Reaction: Stir vigorously at 45–60°C .

-

Workup: Extract the reaction mixture with a minimal amount of EtOAc or MTBE . The surfactant remains in the water layer. Evaporate organics.[1]

Mechanistic Visualization

Understanding the energy landscape helps explain why aprotic solvents are superior for anionic nucleophiles.

Figure 2: Energy Landscape of SNAr. Polar aprotic solvents raise the ground state energy of the nucleophile, lowering the activation barrier (

References

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Standard mechanistic text confirming solvent effects on nucleophilicity).

-

Sherwood, J.; et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chem. Commun.2014 , 50, 9650–9652.

-

Lipshutz, B. H.; Ghorbani, F. "Transition Nanoparticle Catalysis in Water." Green Chem.[10][11]2011 , 13, 1139. (Foundational work on surfactant-mediated chemistry).

-

Sanofi Solvent Selection Guide. Org. Process Res. Dev.2013 , 17, 1517–1525. (Industrial standards for solvent safety and selection).

-

Pfizer Solvent Selection Guide. Green Chem.2016 , 18, 13-24. (Comprehensive guide on green solvent replacement).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. scispace.com [scispace.com]

- 6. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]

- 10. gctlc.org [gctlc.org]

- 11. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Navigating Reactions with 3,4-Dichloro-2,5,6-trifluoropyridine

Welcome to the technical support center for 3,4-dichloro-2,5,6-trifluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized and reactive pyridine derivative. Here, we address common challenges, particularly those arising from steric hindrance, and provide practical, in-depth solutions to facilitate your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

3,4-Dichloro-2,5,6-trifluoropyridine is a versatile building block, prized for its potential in creating complex, poly-substituted pyridine cores for agrochemicals and pharmaceuticals.[1][2] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a pathway facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of five halogen substituents.

However, the substitution pattern of this molecule presents a unique challenge: steric hindrance . The chlorine atom at the C3 position and the fluorine at C5 create a sterically congested environment around the C4 chlorine atom. This can significantly impede the approach of nucleophiles, leading to sluggish reactions, low yields, or unexpected regioselectivity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for nucleophilic substitution on 3,4-dichloro-2,5,6-trifluoropyridine?

A1: Generally, in polyhalogenated pyridines, nucleophilic attack is favored at positions para (C4) or ortho (C2, C6) to the ring nitrogen. For this specific molecule, the C4 position is highly activated electronically. However, the C2 and C6 positions are also viable sites for substitution. The actual outcome depends on a delicate balance between electronic activation, steric hindrance, and reaction conditions.

Q2: Why is my reaction with a bulky secondary amine at the C4 position failing or giving very low yield?

A2: This is a classic case of steric hindrance.[3][4][5] The bulky profile of a secondary amine struggles to access the sterically shielded C4 position. The C3-chloro and C5-fluoro substituents act as "gatekeepers," preventing the nucleophile from achieving the necessary trajectory for a successful SNAr reaction.[3]

Q3: Which solvents are recommended for reactions with this substrate?

A3: Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[6] Recommended solvents include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)[7]

-

Acetonitrile (MeCN)

In some cases, a mixture of an aprotic amide and an aromatic hydrocarbon (like toluene) can improve selectivity and yield.[8]

Q4: Can I selectively substitute one of the chlorine atoms over the other?

A4: Achieving high regioselectivity can be challenging but is possible. Substitution at the C4 position is often electronically favored but sterically hindered. Substitution at the C2 or C6 positions is less hindered but might require more forcing conditions to overcome a lower electronic activation. Careful selection of the nucleophile, temperature, and solvent is crucial for directing the substitution to the desired position. For instance, smaller nucleophiles are more likely to react at the C4 position, while bulkier ones may favor the C2 or C6 positions.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a deeper dive into specific problems you might encounter and offers structured troubleshooting advice.

Problem 1: Low or No Conversion

You've set up your reaction with a chosen nucleophile, but after the allotted time, TLC or GC-MS analysis shows mostly unreacted starting material.

-

Insufficient Activation Energy due to Steric Hindrance: The energy barrier for the nucleophile to approach the sterically congested reaction site is too high.

-

Solution: Increase the reaction temperature. Incrementally raising the temperature by 10-20 °C can provide the necessary energy to overcome the steric barrier. However, monitor the reaction closely for any signs of decomposition.

-

-

Poor Nucleophilicity: The chosen nucleophile may not be strong enough under the current conditions.

-

Solution 1: Change the Base/Solvent System. If using an N-H or O-H nucleophile, ensure you are using a strong enough base to fully deprotonate it. Switching to a more polar aprotic solvent like DMSO can also enhance nucleophilicity.[9]

-

Solution 2: Use a More Reactive Nucleophile Derivative. For example, if an alcohol is not reacting, converting it to its corresponding alkoxide with a strong base (e.g., NaH) prior to addition will significantly increase its reactivity.

-

-

Inadequate Solvent Choice: The solvent may not be effectively promoting the SNAr reaction.

-

Solution: As mentioned, polar aprotic solvents are generally best. If you are using a less polar solvent like THF, switching to DMF or DMSO is highly recommended.[10]

-

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Your reaction is proceeding, but you are obtaining a mixture of products where the nucleophile has substituted at different positions (e.g., a mix of C4 and C2/C6 substituted products).

-

Comparable Reactivity of Different Sites: Under your current conditions, the energy barriers for substitution at the C4 and C2/C6 positions are similar.

-

Solution 1: Modify the Nucleophile's Steric Profile. A bulkier nucleophile will have a much harder time accessing the C4 position and may preferentially react at the less hindered C2 or C6 positions. Conversely, a smaller nucleophile is more likely to favor the electronically activated C4 position.

-

Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature can often amplify small differences in activation energy, potentially favoring the formation of the thermodynamically more stable product, which is often the result of attack at the most electronically activated site (C4).

-

-

Solvent Effects: The solvent can influence the effective size and reactivity of the nucleophile, thereby affecting regioselectivity.

-

Solution: Experiment with different polar aprotic solvents. For example, the regioselectivity of SNAr reactions on some dichloropyridines has been shown to be highly dependent on the hydrogen-bond accepting ability of the solvent.[11] A solvent like DMSO might favor one isomer, while acetonitrile could favor another.

-

Caption: Decision tree for improving reaction regioselectivity.

Key Experimental Protocol

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary based on the specific amine used.

-

Reagent Preparation: To a dry, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration). Add a suitable non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a tertiary amine like DIPEA) (1.5-2.0 eq).

-